

Differentiating Positional Isomers of (Aminopropyl)benzofuran: A Comparative Guide

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Compound of Interest

Compound Name: *2-Phenyl-1-benzofuran-5-amine*

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The accurate identification of positional isomers of (aminopropyl)benzofuran (APB) is a critical challenge in forensic chemistry, drug development, and pharmacological research. These isomers, including 4-APB, 5-APB, 6-APB, and 7-APB, often exhibit similar chemical properties, making their differentiation complex. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to facilitate their unambiguous identification.

Executive Summary

This guide details the analytical differentiation of four key positional isomers of (aminopropyl)benzofuran. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are presented as primary methods for characterization. While GC alone is insufficient to resolve all isomers, particularly the 5- and 6-APB pair, mass spectrometry and NMR provide definitive structural elucidation. Derivatization techniques can further enhance chromatographic separation.

Comparative Analytical Data

The following tables summarize the key analytical data for the differentiation of 4-, 5-, 6-, and 7-(2-aminopropyl)benzofuran.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data[1]

Isomer	Retention Time (min) ^a	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ion (m/z)	m/z 131/132 Ratio
4-APB	9.86	175	44	132 (6%)	2.9:1
5-APB	10.15	175	44	132 (7%)	2.5:1
6-APB	10.15	175	44	132 (16%)	1.3:1
7-APB	9.95	175	44	132 (7%)	2.4:1

^aConditions as described in the experimental protocol section.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (1H and 13C HMBC Correlations)[1]

Isomer	Key HMBC Correlation	Distinguishing Feature
4-APB	C-3a (~127 ppm) to aliphatic protons	Correlation to aliphatic protons from C-3a.
7-APB	C-7a (~155 ppm) to aliphatic protons	Correlation to aliphatic protons from C-7a.
5-APB	C-3 to H-4	Small coupling doublet for H-4 proton peak.
6-APB	C-3 to H-4	Large coupling doublet for H-4 proton peak.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Instrumentation: Agilent Model 5975C quadrupole mass-selective detector interfaced with an Agilent Model 7890A gas chromatograph.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness.
- Oven Temperature Program:
 - Initial Temperature: 100°C
 - Initial Hold: 0.0 min
 - Ramp Rate: 6°C/min
 - Final Temperature: 300°C
 - Final Hold: 5.67 min
- Injector: Split mode (21.5:1) at 280°C.
- MSD Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Preparation: Samples were analyzed as the free base. For samples in salt form, dissolve in boiling water, basify with saturated aqueous NaHCO₃, and extract with CHCl₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

- Instrumentation: Agilent 400MR NMR with a 400 MHz magnet and a 5 mm Protune indirect detection probe.[1]
- Sample Preparation:
 - Accurately weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
 - Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean, dry vial.[2]

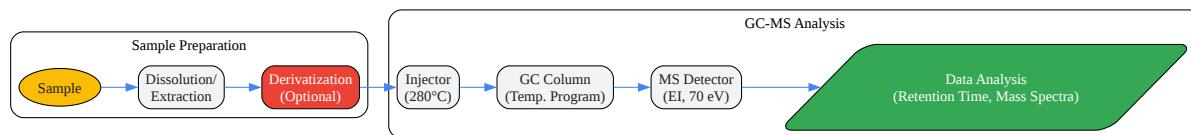
- Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette, ensuring the solution is free of particulate matter.[2]
- Data Acquisition: Standard pulse sequences for ^1H , ^{13}C , and 2D correlation experiments (e.g., COSY, HSQC, HMBC) were used.

Fourier-Transform Infrared (FTIR) Spectroscopy[1]

- Instrumentation: Thermo-Nicolet Nexus 670 FTIR equipped with a single bounce attenuated total reflectance (ATR) accessory.
- Instrument Parameters:
 - Resolution: 4 cm⁻¹
 - Gain: 8
 - Optical Velocity: 0.4747
 - Aperture: 150
 - Scans/Sample: 16

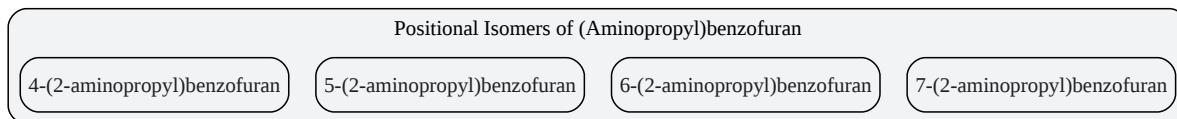
Visualized Workflows and Structures

The following diagrams illustrate the experimental workflows and the chemical structures of the isomers.



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Caption: Workflow for the analysis of aminopropyl)benzofuran isomers using GC-MS.



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Caption: Chemical structures of the four positional isomers of (aminopropyl)benzofuran.

Discussion of Differentiating Features

While all four isomers produce a base peak at m/z 44 and a molecular ion at m/z 175 in their mass spectra, key differences in fragmentation patterns allow for their differentiation.[\[1\]](#) Notably, 6-APB produces a significantly more intense fragment ion at m/z 132 compared to the other isomers. The ratio of the ion abundances at m/z 131 and m/z 132 is a reliable diagnostic tool for distinguishing 6-APB.[\[1\]](#)

NMR spectroscopy provides the most definitive method for structural elucidation.[\[1\]](#)[\[2\]](#)[\[3\]](#) Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful. For instance, the correlation of the aliphatic protons to either C-3a or C-7a can distinguish between the 4- and 7-isomers.[\[1\]](#) The differentiation of the 5- and 6-isomers, which co-elute under the described GC conditions, can be achieved by examining the coupling pattern of the H-4 proton, which shows a small coupling doublet for 5-APB and a large coupling doublet for 6-APB.[\[1\]](#)

FTIR spectroscopy can also be used as a supplementary technique, with each isomer presenting a unique fingerprint in the infrared spectrum.[\[1\]](#)

For chromatographic separation, while the free bases of 5-APB and 6-APB co-elute, derivatization with reagents such as heptafluorobutyric anhydride can enable their separation by GC.[\[4\]](#)[\[5\]](#)

Conclusion

The unambiguous differentiation of positional isomers of (aminopropyl)benzofuran requires a multi-technique approach. While GC-MS provides valuable initial information, NMR spectroscopy is indispensable for definitive structural confirmation, especially for co-eluting isomers. The data and protocols presented in this guide offer a robust framework for researchers and analysts working with these compounds.

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